(1R,2R)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor if applicable.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis. The yield and purity of the product are also important.Molecular Structure Analysis
This involves determining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. These include melting point, boiling point, solubility, density, molar mass, and others.Scientific Research Applications
Stereochemistry and Synthesis
A foundational aspect of research involving this compound focuses on its stereochemistry and synthesis. The study of cyclic compounds, particularly isomeric decahydro-1,2-naphthalenedicarboxylic acids, lays the groundwork for understanding the spatial configuration and chemical transformations of similar compounds (Nazarov, Kucherov, & Andreev, 1956). This research is crucial for the development of new synthetic pathways and understanding the stability and reactivity of such complex molecules.
Environmental Biodegradation
In the realm of environmental science, studies have explored the anaerobic degradation pathways of naphthalene derivatives, highlighting the role of specific cyclohexane derivatives as intermediates in the breakdown of polycyclic aromatic hydrocarbons (PAHs) (Weyrauch et al., 2017). This research is vital for understanding how contaminants are naturally removed from the environment and can inform remediation strategies for polluted sites.
Anticancer and Cytotoxic Properties
The synthesis of derivatives related to “(1R,2R)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid” has been studied for their potential anticancer properties. For instance, new (dihydro)pyranonaphthoquinones and their epoxy analogs have been synthesized and evaluated for cytotoxic effects against different cancer cell lines, revealing promising anticancer activity (Dang Thi et al., 2015). Similarly, the synthesis and characterization of 1,8-Naphthalimide derivatives with non-protein amino acids showed significant cytotoxicity mediated by induction of apoptosis and inhibition of NFκB-signaling (Marinov et al., 2019).
Naphthenic Acids Characterization and Biodegradation
Research on naphthenic acids, including their characterization and biodegradation kinetics, provides insights into the environmental impact and treatment of oil sands process water. The complex mixtures of naphthenic acids have been studied for their toxic effects on aquatic environments and the potential for microbial degradation under anaerobic conditions (Clemente et al., 2003; Paslawski et al., 2009). This line of research is crucial for developing strategies to mitigate the environmental impacts of industrial processes.
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes toxicity, flammability, environmental impact, and handling precautions.
Future Directions
This involves predicting or suggesting future research directions. It could be improving the synthesis method, finding new reactions, discovering new applications, or studying the compound’s effects on the environment.
Please note that the availability of this information depends on how much research has been done on the compound. For a novel or less-studied compound, some of this information might not be available. It’s always a good idea to consult a chemist or a relevant expert for more detailed and specific information.
properties
IUPAC Name |
(1R,2R)-2-(1,3-dioxonaphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-21-18-11-15-9-13-5-1-2-6-14(13)10-16(15)12-19(18)22(26)24(21)20-8-4-3-7-17(20)23(27)28/h1-2,5-6,9-12,17,20H,3-4,7-8H2,(H,27,28)/t17-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKRPVAVXANME-YLJYHZDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2C(=O)C3=CC4=CC5=CC=CC=C5C=C4C=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)N2C(=O)C3=CC4=CC5=CC=CC=C5C=C4C=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659703 | |
Record name | (1R,2R)-2-(1,3-Dioxo-1,3-dihydro-2H-naphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid | |
CAS RN |
446044-44-6 | |
Record name | (1R,2R)-2-(1,3-Dioxo-1,3-dihydro-2H-naphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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